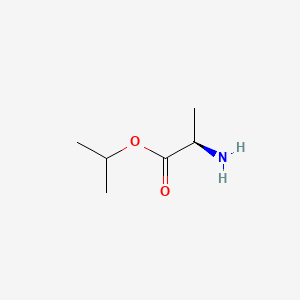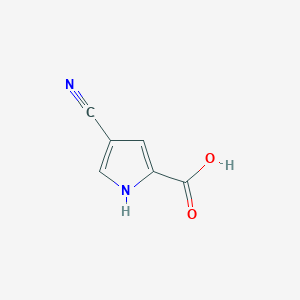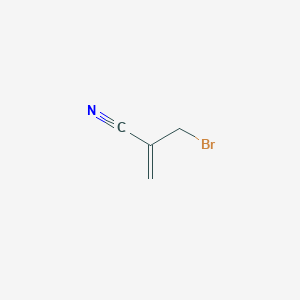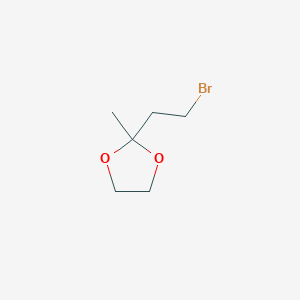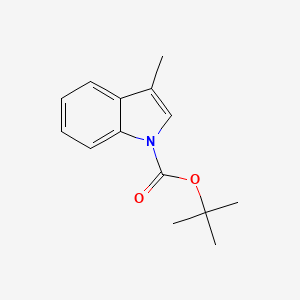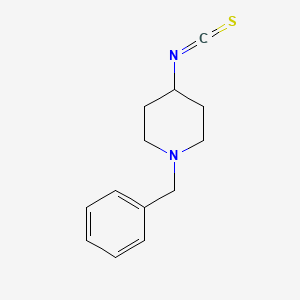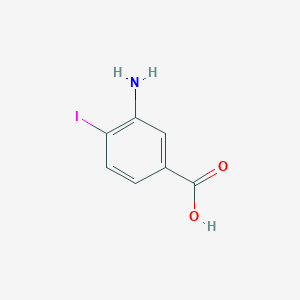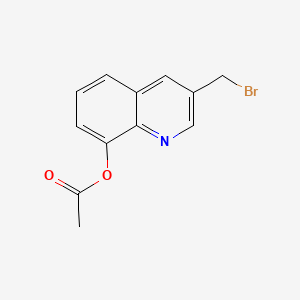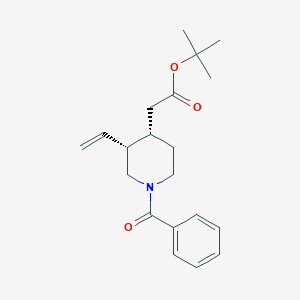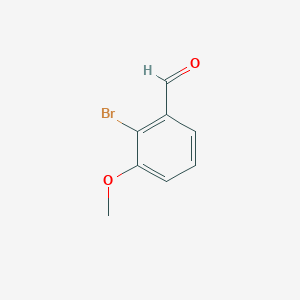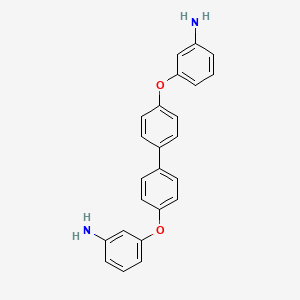
tert-Butyl (4-(piperazine-1-carbonyl)phenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound tert-Butyl (4-(piperazine-1-carbonyl)phenyl)carbamate is a derivative of piperazine, which is a common scaffold in medicinal chemistry due to its versatility and biological relevance. Piperazine derivatives are often used as intermediates in the synthesis of various biologically active compounds, including pharmaceuticals 10.
Synthesis Analysis
The synthesis of tert-Butyl (4-(piperazine-1-carbonyl)phenyl)carbamate and related compounds typically involves multi-step organic reactions. For instance, tert-butyl N-hydroxycarbamate can be prepared from aldehydes in a methanol-water mixture using sodium benzenesulfinate and formic acid . Other methods include condensation reactions , nucleophilic substitution reactions , and amination processes . The synthesis routes are optimized to improve yields and to ensure the purity of the final product .
Molecular Structure Analysis
The molecular structure of tert-Butyl (4-(piperazine-1-carbonyl)phenyl)carbamate derivatives has been elucidated using X-ray crystallography. These compounds typically crystallize in the monoclinic space group with varying unit cell parameters 10. The piperazine ring often adopts a chair conformation, and the molecules may exhibit different dihedral angles between aromatic rings, indicating flexibility in their structure .
Chemical Reactions Analysis
Piperazine derivatives like tert-Butyl (4-(piperazine-1-carbonyl)phenyl)carbamate undergo various chemical transformations, which are crucial for their application as building blocks in organic synthesis. These transformations include reactions with organometallics to give N-(Boc)hydroxylamines , condensation with carbamimide , and nucleophilic substitution . These reactions are carefully studied to understand their mechanisms and to optimize the conditions for desired outcomes.
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-Butyl (4-(piperazine-1-carbonyl)phenyl)carbamate derivatives are characterized using spectroscopic methods such as LCMS, NMR (both 1H and 13C), and IR 10. These studies provide insights into the electronic structure, molecular electrostatic potential, and frontier molecular orbitals, which are important for understanding the stability and reactivity of the molecules . Additionally, the compounds' crystal structures reveal intermolecular interactions that contribute to their solid-state architecture 10.
Aplicaciones Científicas De Investigación
-
Synthesis of Novel Organic Compounds
- Field : Organic Chemistry
- Application : Piperazine and N-Boc piperazine derivatives, such as tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate, serve as useful building blocks/intermediates in the synthesis of several novel organic compounds .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : These derived compounds have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .
-
PROTAC Development
- Field : Medicinal Chemistry
- Application : tert-Butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate, a 4-aryl piperidine, is useful as a semi-flexible linker in PROTAC (Proteolysis Targeting Chimera) development for targeted protein degradation .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The outcomes of this application were not provided in the source .
Propiedades
IUPAC Name |
tert-butyl N-[4-(piperazine-1-carbonyl)phenyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3/c1-16(2,3)22-15(21)18-13-6-4-12(5-7-13)14(20)19-10-8-17-9-11-19/h4-7,17H,8-11H2,1-3H3,(H,18,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOSDQQQVRDJXHJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C(=O)N2CCNCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20474224 |
Source


|
| Record name | tert-Butyl [4-(piperazine-1-carbonyl)phenyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20474224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (4-(piperazine-1-carbonyl)phenyl)carbamate | |
CAS RN |
478798-20-8 |
Source


|
| Record name | tert-Butyl [4-(piperazine-1-carbonyl)phenyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20474224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

